2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a bromo-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Benzylsulfanyl Group: The thiadiazole-2-thiol is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group.
Formation of the Hydrazide: The resulting compound is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3-bromo-4-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with amines or thiols.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and the sulfanyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo-methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C19H17BrN4O2S3 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17BrN4O2S3/c1-26-16-8-7-14(9-15(16)20)10-21-22-17(25)12-28-19-24-23-18(29-19)27-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,25)/b21-10+ |
InChI Key |
RGAKYKSNHIUBET-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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